2-((2-Methoxyphenyl)amino)phenol
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Overview
Description
2-((2-Methoxyphenyl)amino)phenol is an organic compound that belongs to the class of phenols and amines It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an amino group (-NH2) and a hydroxyl group (-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyphenyl)amino)phenol can be achieved through several methods. One common approach involves the reduction of nitrophenols using hydrogen in the presence of catalysts such as palladium or platinum . Another method includes the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine, followed by reduction with sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using hydrogen and metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methoxyphenyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-((2-Methoxyphenyl)amino)phenol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 2-((2-Methoxyphenyl)amino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-((phenylamino)methyl)phenol: This compound has a similar structure but differs in the position of the methoxy and amino groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with variations in the substitution pattern on the phenyl ring.
Uniqueness
2-((2-Methoxyphenyl)amino)phenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H13NO2 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(2-methoxyanilino)phenol |
InChI |
InChI=1S/C13H13NO2/c1-16-13-9-5-3-7-11(13)14-10-6-2-4-8-12(10)15/h2-9,14-15H,1H3 |
InChI Key |
GUFWOWFNLDISSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC=CC=C2O |
Origin of Product |
United States |
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